2,3-Dimethylbutane-1-sulfonamide
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Overview
Description
2,3-Dimethylbutane-1-sulfonamide is an organic compound with the molecular formula C6H15NO2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 2,3-Dimethylbutane-1-sulfonamide, the following synthetic route can be employed:
Starting Materials: 2,3-Dimethylbutane and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The amine (2,3-Dimethylbutane) is added to the sulfonyl chloride solution under stirring at low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of sulfonamides can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields . The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbutane-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethylbutane-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Dimethylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbutane-1-sulfonamide: Similar structure but with different substituents on the nitrogen atom.
2,2-Dimethylbutane-1-sulfonamide: Similar structure but with different branching on the carbon chain.
Uniqueness
2,3-Dimethylbutane-1-sulfonamide is unique due to its specific branching and the position of the sulfonamide group, which can influence its reactivity and biological activity. The presence of two methyl groups on the butane chain provides steric hindrance, which can affect the compound’s interaction with enzymes and other molecular targets .
Properties
Molecular Formula |
C6H15NO2S |
---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
2,3-dimethylbutane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-5(2)6(3)4-10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) |
InChI Key |
MBCWPDFQUVEFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CS(=O)(=O)N |
Origin of Product |
United States |
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